[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride
Description
This compound is a fluorinated benzodioxol-substituted secondary amine hydrochloride. Its structure features a 2,2-difluoro-2H-1,3-benzodioxol core linked to a methylamine group via a methylene bridge. The difluoro substitution on the benzodioxol ring enhances electronegativity and may influence lipophilicity, metabolic stability, and receptor-binding properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXGQSTVYIJVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OC(O2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-10-4 | |
| Record name | [(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2N·HCl |
| Molecular Weight | 205.64 g/mol |
| Purity | ≥ 97% |
| Appearance | White crystalline solid |
Research indicates that compounds containing the benzodioxole moiety often exhibit diverse biological activities. The difluorinated structure may enhance the interaction with biological targets, potentially affecting enzyme activity and receptor binding.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cytochrome P450 enzymes which are crucial in drug metabolism.
- Receptor Modulation : Similar compounds have shown activity at G protein-coupled receptors (GPCRs), suggesting potential roles in modulating neurotransmitter systems.
Biological Activity Profiles
A study profiling various chemicals, including those similar to (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride, revealed significant interactions across multiple biological pathways. The findings were categorized as follows:
| Assay Category | Number of Active Compounds | Active % |
|---|---|---|
| Cholinesterase Inhibitors | 151 | 5.16% |
| CYP Enzyme Activators | 843 | 8.64% |
| GPCR (Aminergic) | 1579 | 5.06% |
These results indicate a broad spectrum of potential therapeutic applications, particularly in neuropharmacology and toxicology assessments .
Case Studies and Research Findings
- Toxicity Assessment : A comprehensive study evaluated the toxicity profiles of various benzodioxole derivatives, identifying (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride as having moderate acute toxicity (H302) and skin irritation potential (H315) . This highlights the importance of safety evaluations in drug development.
- Pharmacological Applications : In vitro studies have demonstrated that similar compounds can modulate dopamine and serotonin pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzodioxole derivatives indicates that fluorination significantly alters pharmacokinetic properties, enhancing bioavailability and receptor affinity . This could be pivotal for optimizing therapeutic agents based on this scaffold.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzodioxol-Substituted Amines
| Compound Name (Hydrochloride Salt) | Core Structure | Substituents on Benzodioxol | Amine Group Modification | Reference |
|---|---|---|---|---|
| Target Compound | 2,2-Difluoro-2H-1,3-benzodioxol | 2,2-difluoro | Methylamine (CH₂NHCH₃) | |
| 2-(2H-1,3-Benzodioxol-5-yl)ethylamine | 2H-1,3-benzodioxol | None (non-fluorinated) | Ethyl-m-methylamine (CH₂CH₂NHCH₃) | |
| MDMA Hydrochloride | 2H-1,3-benzodioxol | None | Isopropyl-m-methylamine (CH(CH₃)CH₂NHCH₃) | |
| UWA-101 (2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine) | 2H-1,3-benzodioxol | None | Cyclopropylethyl-m-methylamine |
Key Observations :
- Amine Chain : Modifications in the alkyl chain (e.g., cyclopropylethyl in UWA-101) influence steric bulk and binding affinity to receptors such as serotonin or dopamine transporters .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
Mechanistic Insights :
Q & A
How can researchers optimize the synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride to achieve high purity?
Category: Basic (Synthesis & Characterization)
Answer:
To optimize synthesis, focus on:
- Reaction Conditions: Use amine-protecting groups to minimize side reactions. For example, cyclocondensation or alkylation steps may require controlled pH and temperature (see benzodioxol-amine syntheses in and ).
- Purification: Employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Purity ≥95% is achievable, as demonstrated in similar compounds .
- Salt Formation: Ensure stoichiometric HCl addition during hydrochloride salt formation to avoid excess free base or acid .
- Validation: Confirm purity via HPLC (≥95% threshold) and characterize intermediates using H/C NMR .
What crystallographic tools are recommended for determining the crystal structure of this compound?
Category: Basic (Structural Elucidation)
Answer:
Key tools include:
- SHELX Suite: For structure solution (SHELXS/SHELXD) and refinement (SHELXL). It is robust for small molecules and handles twinned or high-resolution data .
- OLEX2: Provides an integrated workflow for structure visualization, refinement, and publication-ready CIF files. Its GUI simplifies anisotropic displacement ellipsoid modeling .
- WinGX/ORTEP: For geometry analysis and graphical representation of thermal ellipsoids .
Table 1: Crystallography Software Comparison
| Tool | Use Case | Strength | Reference |
|---|---|---|---|
| SHELX | Refinement, twinned data | High precision | |
| OLEX2 | Full workflow integration | User-friendly GUI | |
| WinGX | Data processing & metric analysis | Legacy support |
How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies may arise from:
- Dynamic Effects: NMR detects solution-state conformers, while XRD shows static crystal packing. Use variable-temperature NMR to assess flexibility .
- Polymorphism: Different crystal forms (e.g., hydrates) alter XRD patterns. Screen polymorphs via solvent-drop grinding and compare with DSC/TGA .
- Validation: Cross-check with mass spectrometry (exact mass: 246.0252 g/mol, ) and elemental analysis. Re-refine XRD data using SHELXL’s TWIN/BASF commands for twinning .
What strategies are effective in identifying and quantifying synthetic impurities in this compound?
Category: Advanced (Analytical Chemistry)
Answer:
- HPLC-MS: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm and confirm via exact mass (e.g., lists chloropretadalafil as a related impurity).
- Reference Standards: Compare retention times and fragmentation patterns with certified impurities (e.g., desmethyltadalafil in ).
- Quantification: Apply area normalization or external calibration curves for impurities >0.1% .
Table 2: Common Impurities and Detection Methods
| Impurity Type | Detection Method | Threshold | Reference |
|---|---|---|---|
| Unreacted starting material | HPLC-UV (220 nm) | ≤0.5% | |
| Hydrolysis byproducts | LC-MS (ESI+) | ≤0.2% | |
| Isomeric contaminants | Chiral HPLC | ≤0.1% |
Why is the hydrochloride salt form preferred in research settings for this amine compound?
Category: Basic (Pharmaceutical Chemistry)
Answer:
- Stability: Hydrochloride salts resist oxidation and hydrolysis, extending shelf-life (e.g., glycine methyl ester HCl in ).
- Solubility: Enhanced aqueous solubility facilitates in vitro assays (e.g., hypnotic drugs in ).
- Crystallinity: Improved crystal packing aids XRD analysis and reproducibility .
How does the difluoro substitution on the benzodioxol ring influence the compound’s chemical reactivity?
Category: Advanced (Mechanistic Studies)
Answer:
The 2,2-difluoro group:
- Electronic Effects: Electron-withdrawing fluorine atoms increase electrophilicity at the methylamine moiety, enhancing nucleophilic substitution reactivity .
- Steric Effects: Reduced steric hindrance compared to bulkier substituents (e.g., ’s prop-2-enoic acid derivative).
- Metabolic Stability: Fluorine resists CYP450-mediated oxidation, which is critical for in vivo studies .
What methodologies are employed to screen for polymorphic forms of this hydrochloride salt?
Category: Advanced (Materials Science)
Answer:
- PXRD: Compare experimental patterns with simulated data from SHELXL .
- Thermal Analysis: Use DSC to identify melting points and TGA to assess hydrate/anhydrous transitions .
- Solvent Screening: Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) to induce polymorphism .
What in vitro assays are suitable for assessing the biological activity of this compound?
Category: Advanced (Pharmacology)
Answer:
- Receptor Binding: Radioligand assays for serotonin/dopamine transporters (related to MDMA derivatives in ).
- Enzyme Inhibition: Fluorescence-based assays for MAO or CYP450 isoforms .
- Cytotoxicity: MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate neurotoxicity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
